Cas no 874-17-9 (2,6-Dibromo-4-chloroaniline)

2,6-Dibromo-4-chloroaniline structure
2,6-Dibromo-4-chloroaniline structure
Produktname:2,6-Dibromo-4-chloroaniline
CAS-Nr.:874-17-9
MF:C6H4Br2ClN
MW:285.363658905029
MDL:MFCD00051750
CID:40141
PubChem ID:625286

2,6-Dibromo-4-chloroaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Dibromo-4-chloroaniline
    • 4-Chloro-2,6-dibromoaniline
    • XEYLQXUJSOJWJV-UHFFFAOYSA-N
    • 2,6-Dibromo-4-chloro-phenylamine
    • Benzenamine, 2,6-dibromo-4-chloro-
    • 4-Chloro-4,6-Dibromoaniline
    • 2,6-dibromo-4-chlorophenylamine
    • PubChem3632
    • ZERENEX E/9070016
    • SBB058440
    • BBL000062
    • STK507087
    • AS03479
    • 2,6-bis(bromanyl
    • 2,6-Dibromo-4-chlorobenzenamine (ACI)
    • Aniline, 2,6-dibromo-4-chloro- (6CI, 7CI, 8CI)
    • CS-0136276
    • EN300-191968
    • DTXSID50347735
    • AS-59031
    • MFCD00051750
    • SY048887
    • 874-17-9
    • s10868
    • DB-076943
    • SCHEMBL1639812
    • B1516
    • NS00126585
    • 4-Chloro-2,6-dibromoaniline, 98%
    • InChI=1/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H
    • AKOS000108235
    • MDL: MFCD00051750
    • Inchi: 1S/C6H4Br2ClN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2
    • InChI-Schlüssel: XEYLQXUJSOJWJV-UHFFFAOYSA-N
    • Lächelt: ClC1C=C(Br)C(N)=C(Br)C=1
    • BRN: 2803730

Berechnete Eigenschaften

  • Genaue Masse: 282.84000
  • Monoisotopenmasse: 282.839902
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 110
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 26
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 2.097
  • Schmelzpunkt: 92.0 to 95.0 deg-C
  • Siedepunkt: 301°C
  • Flammpunkt: 133.7 °C
  • Brechungsindex: 1.669
  • PSA: 26.02000
  • LogP: 4.02840
  • Löslichkeit: Nicht bestimmt

2,6-Dibromo-4-chloroaniline Sicherheitsinformationen

2,6-Dibromo-4-chloroaniline Zolldaten

  • HS-CODE:2921420090
  • Zolldaten:

    China Zollkodex:

    2921420090

    Übersicht:

    2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

2,6-Dibromo-4-chloroaniline Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB125803-25 g
4-Chloro-2,6-dibromoaniline, 98%; .
874-17-9 98%
25g
€31.40 2023-05-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19134-100g
2,6-Dibromo-4-chloroaniline, 98+%
874-17-9 98+%
100g
¥3582.00 2023-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X41275-100g
4-Chloro-2,6-dibromoaniline
874-17-9 97%
100g
¥507.0 2023-09-05
Key Organics Ltd
AS-59031-25G
2,6-dibromo-4-chloroaniline
874-17-9 >97%
25g
£141.00 2025-02-09
Chemenu
CM118741-500g
4-Chloro-2,6-dibromoaniline
874-17-9 95+%
500g
$400 2022-05-27
TRC
D424645-1g
2,6-Dibromo-4-chloroaniline
874-17-9
1g
$75.00 2023-05-18
TRC
D424645-5g
2,6-Dibromo-4-chloroaniline
874-17-9
5g
$98.00 2023-05-18
abcr
AB125803-100 g
4-Chloro-2,6-dibromoaniline, 98%; .
874-17-9 98%
100g
€112.00 2023-05-10
Apollo Scientific
OR26854-100g
4-Chloro-2,6-dibromoaniline
874-17-9 97%
100g
£62.00 2025-02-19
Key Organics Ltd
AS-59031-10MG
2,6-dibromo-4-chloroaniline
874-17-9 >97%
10mg
£63.00 2025-02-09

2,6-Dibromo-4-chloroaniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Pyridinium, 1-bromo-4-(dimethylamino)-, bromide (1:1) Solvents: Water ;  20 min, rt
Referenz
[DMAPBr]+Br-; A New Specific Electrophilic Bromine Transfer Reagent for Highly Ring Activated Aromatic Compounds in Water
Thangalipalli, Swathi; Neella, Chandra Kiran, Organic Preparations and Procedures International, 2023, 55(2), 167-183

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Catalysts: Graphene (oxide) Solvents: Water ;  rt
1.2 Reagents: Bromine ,  Oxygen ;  rt; 30 min, rt
Referenz
Graphene Oxide Promoted Oxidative Bromination of Anilines and Phenols in Water
Ghorpade, Prashant Vasantrao; Pethsangave, Dattatray Appasha; Some, Surajit ; Shankarling, Ganapati Subray, Journal of Organic Chemistry, 2018, 83(14), 7388-7397

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide ,  1877235-95-4 Solvents: Acetonitrile ;  60 min, rt
Referenz
1,1,2,2-Tetrahydroperoxy-1,2-diphenylethane: An efficient and high oxygen content oxidant in various oxidative reactions
Khosravi, Kaveh; Naserifar, Shirin, Tetrahedron, 2018, 74(45), 6584-6592

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  20 - 25 °C; 1 h, rt
Referenz
Effect of structural factors and solvent nature in bromination of anilines
Bagmanov, B. T., Russian Journal of Applied Chemistry, 2009, 82(9), 1570-1576

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Methanol ,  Dichloromethane
Referenz
Halogenation using quaternary ammonium polyhalides. VI. Bromination of aromatic amines by use of benzyltrimethylammonium tribromide
Kajigaeshi, Shoji; Kakinami, Takaaki; Inoue, Kazuhisa; Kondo, Manabu; Nakamura, Hiroko; et al, Bulletin of the Chemical Society of Japan, 1988, 61(2), 597-9

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Pyrimido[1,2-a]azepinium, 1-bromo-2,3,4,6,7,8,9,10-octahydro-, bromide (1:1) Solvents: Water ;  30 min, rt
Referenz
A thermo-regulated highly regioselective mono and dihalogenations of phenols and anilines in water employing new Lewis base adducts (LBAs) [DBUBr]+Br- and [DBUI]+I- as green reagents: a simple approach
Gavinolla, Vijayalaxmi; Thangalipalli, Swathi; Bandalla, Siddarama Goud; Panduga, Ramaraju; Neella, Chandra Kiran, New Journal of Chemistry, 2023, 47(45), 20777-20784

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Pyridinium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  2 min, rt
1.2 Solvents: Water
Referenz
An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditions
Borikar, Sanjay P.; Daniel, Thomas; Paul, Vincent, Tetrahedron Letters, 2009, 50(9), 1007-1009

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Calcium carbonate ,  Benzyltrimethylammonium tribromide (polymer-bound) Solvents: Methanol ,  Dichloromethane
Referenz
Halogenation using quaternary ammonium polyhalides. XXIII. Bromination of aromatic amines with polymer-bound benzyltrimethylammonium tribromide
Okamoto, Tsuyoshi; Kakinami, Takaaki; Kusumoto, Masao; Yonemaru, Satoshi; Kajigaeshi, Shoji, Nippon Kagaku Kaishi, 1990, (1), 112-14

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; < 5 °C
Referenz
Making endo-cyclizations favorable again: a conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides
Ageshina, Alexandra A.; Chesnokov, Gleb A.; Topchiy, Maxim A.; Alabugin, Igor V.; Nechaev, Mikhail S.; et al, Organic & Biomolecular Chemistry, 2019, 17(18), 4523-4534

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Calcium carbonate ,  4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, (tribromide) (1:1) Solvents: Methanol ;  15 min, rt
Referenz
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide as a highly reactive brominating agent for aniline derivatives
Hajipour, A. R.; Imanieh, H.; Pourmousavi, S. A., Synthetic Communications, 2004, 34(24), 4597-4604

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  cooled; 20 - 25 °C; 1 h, rt
Referenz
Features of molecular bromination of aromatic amines
Salahov, M. S.; Bagmanov, B. T.; Mustafayeva, F. A., Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide ,  Hydrogen bromide Solvents: Water ;  30 min, 10 - 15 °C; 30 min, 25 °C
Referenz
Novel N-nitroacetamide derivatives derived from 2,4-D: Design, synthesis, bioevaluation, and prediction of mechanism of action
Wei, Zengjun; Chen, Changshui; Shi, Libin; Jin, Jingnan; Zhang, Qingye; et al, Pesticide Biochemistry and Physiology, 2013, 106(1-2), 68-74

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Sodium bicarbonate ,  Benzenemethanaminium, N,N,N-triethyl-, (tribromide) (1:1) Solvents: Dichloromethane
Referenz
Bromination of anilines by TEBABr3 [triethylbenzylammonium tribromide]
Ding, Xinteng; Liu, Guobin, Youji Huaxue, 1988, 8(4), 327-9

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Referenz
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Bromine ;  overnight, rt
Referenz
Selective solid-state bromination of anilines and phenols
Toda, Fumio; et al, Green Chemistry, 2003, 5(6), 701-703

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Ammonium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Methanol ,  Water ;  5 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referenz
Fast and efficient bromination of aromatic compounds with ammonium bromide and oxone
Naresh, Mameda; et al, Synthesis, 2013, 45(11), 1497-1504

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Methanol ,  Dichloromethane ;  rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Enantioposition-Selective Copper-Catalyzed Azide-Alkyne Cycloaddition for Construction of Chiral Biaryl Derivatives
Osako, Takao; Uozumi, Yasuhiro, Organic Letters, 2014, 16(22), 5866-5869

Herstellungsverfahren 18

Reaktionsbedingungen
Referenz
Halogenation using quaternary ammonium polyhalides. XVI. Bromination of aromatic amines by use of benzyltrimethylammonium chlorobromate(1-)
Kajigaeshi, Shoji; Kakinami, Takaaki; Shimizu, Michikazu; Takahashi, Makoto; Fujisaki, Shizuo; et al, Technology Reports of the Yamaguchi University, 1988, 4(2), 139-43

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Phosphonium, triphenyl(phenylmethyl)-, (tribromide) (1:1) Solvents: Methanol ,  Dichloromethane
Referenz
Bromination of anilines by benzyltriphenylphosphonium tribromide
Ding, Xinteng; Liu, Guobin, Synthetic Communications, 1989, 19(7-8), 1261-5

2,6-Dibromo-4-chloroaniline Raw materials

2,6-Dibromo-4-chloroaniline Preparation Products

2,6-Dibromo-4-chloroaniline Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:874-17-9)2,6-Dibromo-4-chloroaniline
A842133
Reinheit:99%
Menge:500g
Preis ($):306.0